Cas no 2624109-24-4 ((3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid)

(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid is a chiral compound featuring a morpholine ring and a carboxylic acid group. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its unique chiral configuration contributes to its specificity in chemical reactions, enhancing the efficiency of synthesis processes. The compound is also easily functionalizable, facilitating the incorporation of additional substituents for targeted applications.
(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid structure
2624109-24-4 structure
商品名:(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
CAS番号:2624109-24-4
MF:C8H15NO3
メガワット:173.209602594376
CID:5639097
PubChem ID:165905123

(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2624109-24-4
    • (3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
    • EN300-27754347
    • インチ: 1S/C8H15NO3/c1-5(2)6-3-12-4-7(9-6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m0/s1
    • InChIKey: NNCYCKPMZUGTBK-NKWVEPMBSA-N
    • ほほえんだ: O1C[C@H](C(=O)O)N[C@@H](C1)C(C)C

計算された属性

  • せいみつぶんしりょう: 173.10519334g/mol
  • どういたいしつりょう: 173.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.8

(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27754347-5g
(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
2624109-24-4
5g
$5179.0 2023-09-09
Enamine
EN300-27754347-1.0g
(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
2624109-24-4 95.0%
1.0g
$1785.0 2025-03-19
Enamine
EN300-27754347-0.25g
(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
2624109-24-4 95.0%
0.25g
$1642.0 2025-03-19
Enamine
EN300-27754347-1g
(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
2624109-24-4
1g
$1785.0 2023-09-09
Enamine
EN300-27754347-10g
(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
2624109-24-4
10g
$7681.0 2023-09-09
Enamine
EN300-27754347-0.05g
(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
2624109-24-4 95.0%
0.05g
$1500.0 2025-03-19
Enamine
EN300-27754347-2.5g
(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
2624109-24-4 95.0%
2.5g
$3501.0 2025-03-19
Enamine
EN300-27754347-10.0g
(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
2624109-24-4 95.0%
10.0g
$7681.0 2025-03-19
Enamine
EN300-27754347-5.0g
(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
2624109-24-4 95.0%
5.0g
$5179.0 2025-03-19
Enamine
EN300-27754347-0.1g
(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid
2624109-24-4 95.0%
0.1g
$1572.0 2025-03-19

(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid 関連文献

(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acidに関する追加情報

Introduction to (3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic Acid (CAS No. 2624109-24-4)

(3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid, with the CAS number 2624109-24-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the morpholine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique stereochemistry of this molecule, characterized by the (3R,5R) configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.

The< strong> morpholine moiety present in this compound is a key structural feature that contributes to its solubility, stability, and ability to interact with biological systems. Morpholine derivatives have been extensively studied for their roles in drug design due to their ability to mimic natural bioactive molecules. Specifically, the< strong> (3R,5R)-configuration of (3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid suggests a high degree of specificity in its interactions with biological receptors and enzymes, which is essential for developing effective pharmaceutical agents.

In recent years, there has been a surge in research focused on identifying novel scaffolds for drug development. The< strong> propan-2-yl group attached to the morpholine ring in this compound adds another layer of complexity and functionality, enabling it to participate in various chemical reactions and biological processes. This structural feature makes (3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid a promising candidate for further investigation in medicinal chemistry.

The pharmaceutical industry has shown particular interest in compounds that exhibit< strong> anti-inflammatory ,< strong> analgesic , and< strong> neuroprotective properties. Preliminary studies on related morpholine derivatives have demonstrated their potential in modulating inflammatory pathways and pain perception. Given the structural similarities between (3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid and these active compounds, it is reasonable to hypothesize that it may share similar pharmacological effects.

One of the most exciting aspects of this compound is its potential application in the development of< strong> targeted therapies . The precise stereochemistry of (3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid allows for selective binding to specific biological targets, reducing the likelihood of off-target effects. This is particularly important in modern drug discovery, where minimizing side effects while maximizing therapeutic efficacy is a primary goal.

The synthesis of (3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid involves sophisticated organic chemistry techniques that require careful optimization to achieve high yields and enantiomeric purity. The stereocontrol during synthesis is critical to obtaining the desired (3R,5R) configuration. Advances in asymmetric synthesis methods have made it possible to produce complex chiral molecules like this one with increasing efficiency and precision.

In addition to its pharmaceutical applications, (3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid may also find utility in other areas such as chemical biology and materials science. Its unique structural properties make it a valuable tool for studying enzyme mechanisms and developing novel materials with specific functionalities.

The growing body of research on morpholine derivatives underscores their importance as pharmacophores. Compounds like (3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid are at the forefront of drug discovery efforts aimed at addressing unmet medical needs. By leveraging the inherent properties of morpholine-based structures, scientists are paving the way for innovative treatments across various therapeutic domains.

The future prospects for (3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid are bright, with ongoing studies exploring its potential as a lead compound or intermediate in the synthesis of more complex drugs. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, (3R,5R)-5-(propan-2-yl)morpholine-3-carboxylic acid represents a significant advancement in the field of medicinal chemistry. Its unique stereochemistry,< strong> propan-2-yl group , and< strong> morpholine moiety make it a versatile and promising candidate for further research. As our understanding of its biological activities continues to grow, so too will its potential applications in healthcare and beyond.

おすすめ記事

推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.